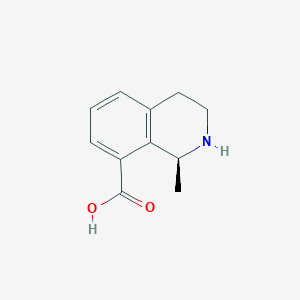
(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a carboxylic acid functional group at the 8th position and a methyl group at the 1st position. The (S)-configuration indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring system.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
科学研究应用
(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate the activity of certain enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid: The enantiomer of the (S)-compound, with different stereochemistry and potentially different biological activities.
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid: Lacks the methyl group at the 1st position, which may affect its chemical and biological properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, which significantly alters its reactivity and applications.
Uniqueness
(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14)/t7-/m0/s1 |
InChI 键 |
GVAAOBULEFOLBI-ZETCQYMHSA-N |
手性 SMILES |
C[C@H]1C2=C(CCN1)C=CC=C2C(=O)O |
规范 SMILES |
CC1C2=C(CCN1)C=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


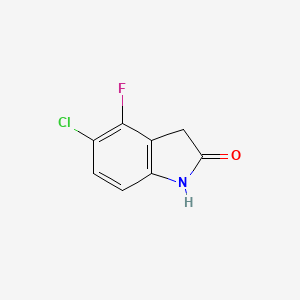
![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)

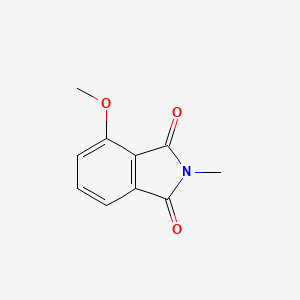
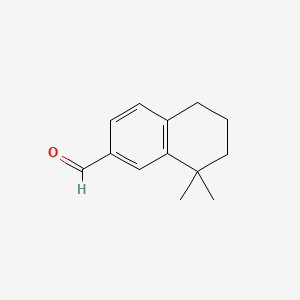


![2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)
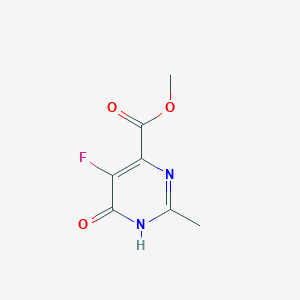
![6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11907837.png)
![3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11907848.png)


![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B11907857.png)
